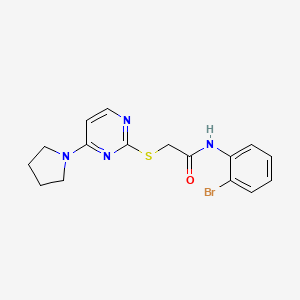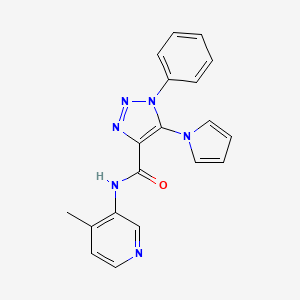
N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a pyridine ring, and a triazole ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrrolopyrazine derivatives, which have similar structures, are known to exhibit a wide range of chemical reactions .Applications De Recherche Scientifique
- N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide derivatives have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents .
- Certain derivatives within this scaffold have shown kinase inhibitory activity. Kinases play essential roles in cell signaling and regulation, making these compounds relevant for targeted therapies .
Antimicrobial Activity
Kinase Inhibition
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological activity. For example, many nitrogen-containing heterocycles are employed in pharmaceuticals and exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methylpyridin-3-yl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-14-9-10-20-13-16(14)21-18(26)17-19(24-11-5-6-12-24)25(23-22-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJZLPMCUDYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-3-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2744223.png)
![3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2744226.png)
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2744227.png)
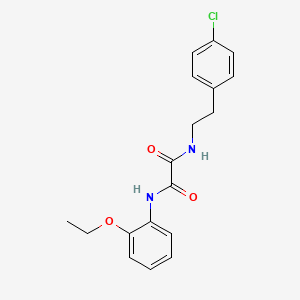
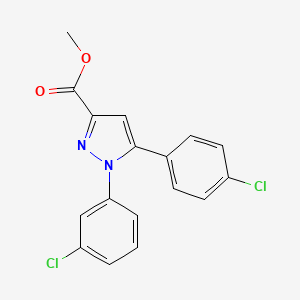
![4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2744232.png)
![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)
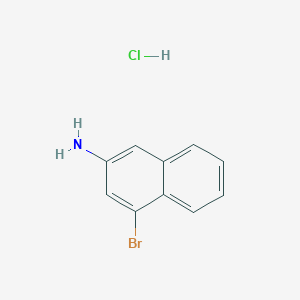
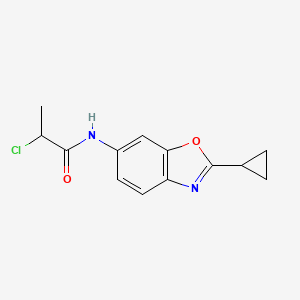


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)
